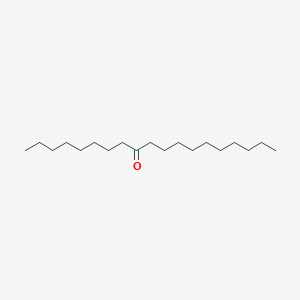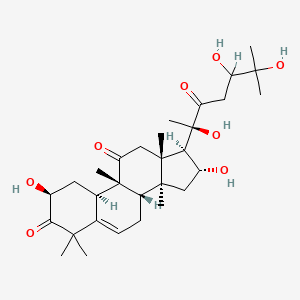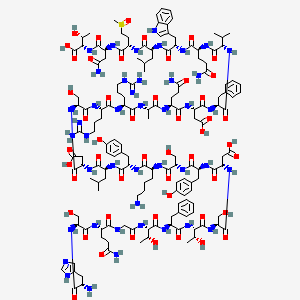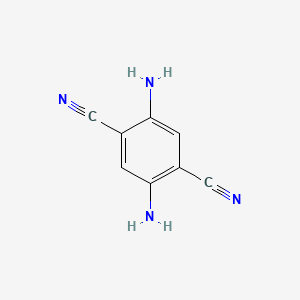
Calciumphosphinat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Calcium phosphate can be produced by chemical precipitation by reacting calcium carbonate (CaCO3) from a material containing CaCO3 with HCl and then reacting again with Na2HPO4 and calcium phosphate Ca3(PO4)2 is obtained . In a study, raw materials used for blood clamshells waste . The synthesis processes were developed based on the investigations of thermal phenomena (TGA-DSC analysis) that can occur during thermal treatments .
Molecular Structure Analysis
Calcium phosphates are important materials in the fields of biology, geology, industry, medicine, and dentistry. Their formation, functions, and applications depend on their structure, composition, solubility, and stability . Hydroxyapatite (HA), the main mineral phase of mammalian tooth enamel and bone, originates in body fluids from amorphous calcium phosphate (ACP). ACP presents short-range order in the form of small domains with size of 0.9 nm and chemical formula Ca 9 (PO 4) 6, known as Posner’s clusters .
Chemical Reactions Analysis
The complex dehydroxylation kinetics of calcium phosphate biomaterial CaHPO 4 was investigated using non-isothermal thermogravimetry/differential thermal analysis and multi-peak fitting method, under air flow at different heating rates . Calcium phosphate-based biomaterials gained much interest in recent decades because of their several medical applications, in particular as bone substitutes .
Physical And Chemical Properties Analysis
Calcium phosphates are important materials in the fields of biology, geology, industry, medicine, and dentistry. Their formation, functions, and applications depend on their structure, composition, solubility, and stability . Calcium phosphate is known to be a “super material” with improved biological qualities such as bioactivity, biodegradability, cellular function, and osteoconduction .
科学的研究の応用
Bone Repair and Reconstruction
Calcium phosphate bone cement (CPC) is a well-known material for bone repair due to its biocompatibility, degradability, and ability to fill various bone defects. However, its low osteoinductive capacity limits its application. Researchers have developed magnesium malate-modified CPC (MCPC), which significantly enhances compressive strength, reduces setting time, and improves disintegration resistance. MCPC steadily releases magnesium ions, promoting cell proliferation without causing apoptosis. In vivo experiments using a minipig vertebral bone defect model showed that MCPC increases bone volume fraction, bone density, new bone formation, and proportion of mature bone compared to CPC. MCPC exhibits good biocompatibility and has potential for clinical use in bone defect repair .
Nanostructured Calcium Phosphates (NCaPs) as Nanocarriers
Nanostructured calcium phosphates (NCaPs) are promising nanocarriers for drug, gene, and protein delivery. Due to their high specific surface area, NCaPs can efficiently encapsulate and release therapeutic agents. Researchers explore their use in targeted drug delivery, gene therapy, and regenerative medicine. The unique properties of NCaPs make them attractive candidates for biomedical applications .
Combination with Healing Agents
Calcium phosphate materials have been combined with various healing agents to enhance their efficacy. Coating, cement, and scaffold forms of calcium phosphate have been studied in conjunction with growth factors, stem cells, and other bioactive molecules. These combinations aim to improve bone regeneration and tissue repair .
作用機序
Target of Action
Calciumphosphinat primarily targets the calcium and phosphate regulation within the human body . These minerals are essential for maintaining nerve communication, muscle function, and the formation and restoration of bones . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .
Mode of Action
Calciumphosphinat interacts with its targets by providing a source of calcium and phosphate ions . The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis .
Biochemical Pathways
Calciumphosphinat affects the biochemical pathways related to calcium and phosphate regulation. The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .
Pharmacokinetics (ADME Properties)
It is known that calcium phosphate reacts with acid in the stomach to raise the ph . In toothpaste and systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis
Result of Action
The molecular and cellular effects of Calciumphosphinat’s action involve the provision of calcium and phosphate ions, which are essential for various biological processes. These ions play a crucial role in intracellular signaling, membrane integrity, and skeletal biomineralization . Calcium ions, for instance, are involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calciumphosphinat. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment . These factors can affect the bioavailability and effectiveness of Calciumphosphinat in the body.
Safety and Hazards
将来の方向性
Calcium phosphate is a kind of eco-friendly biodegradable material chemically similar to human hard tissue like bone and teeth and is highly biocompatible . Calcium phosphate nanoparticles represent promising materials for use as non-viral vectors for gene therapy in bone tissue engineering applications due to their many favorable properties, including biocompatibility, osteoinductivity, osteoconductivity, and strong affinity for binding to nucleic acids .
特性
InChI |
InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITFOGPYONJRNO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052531 |
Source


|
| Record name | Calcium phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calciumphosphinat | |
CAS RN |
7789-79-9 |
Source


|
| Record name | Calcium phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)




![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)


